molecular formula C24H34ClN3O5 B12377058 Thalidomide-5-O-C11-NH2 (hydrochloride)

Thalidomide-5-O-C11-NH2 (hydrochloride)

Katalognummer: B12377058
Molekulargewicht: 480.0 g/mol
InChI-Schlüssel: XWQGSUYZVUVCPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomide-5-O-C11-NH2 (hydrochloride) is a cereblon (CRBN)-targeting ligand derived from thalidomide, a molecule historically known for its teratogenic effects but repurposed in modern research for targeted protein degradation via PROTAC (Proteolysis-Targeting Chimera) technology. This compound features an 11-carbon alkyl chain (-C11-) linked via an ether bond to an amino group (-NH2), with the hydrochloride salt enhancing solubility and stability . Its primary role is to recruit CRBN, an E3 ubiquitin ligase, to facilitate the degradation of disease-relevant proteins .

Eigenschaften

Molekularformel

C24H34ClN3O5

Molekulargewicht

480.0 g/mol

IUPAC-Name

5-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C24H33N3O5.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-32-17-10-11-18-19(16-17)24(31)27(23(18)30)20-12-13-21(28)26-22(20)29;/h10-11,16,20H,1-9,12-15,25H2,(H,26,28,29);1H

InChI-Schlüssel

XWQGSUYZVUVCPA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCN.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Thalidomide Scaffold Preparation

The synthesis begins with the preparation of the thalidomide core. As described in multiple protocols, thalidomide is typically synthesized via a one-pot reaction between phthalic anhydride and L-glutamine in the presence of a dehydrating agent (e.g., acetic anhydride) and a tertiary amine base (e.g., triethylamine) in toluene. This method avoids intermediate isolation, achieving yields up to 60%. Key parameters include:

  • Molar ratios : 1:1 to 1:1.3 (glutamine:phthalic anhydride).
  • Temperature : 105–110°C for azeotropic water removal.
  • Solvent : Toluene or diphenyl ether for cyclization.

Introduction of the C11-NH2 Side Chain

The 5-O position of the phthalimide ring is functionalized with an undecanyl amine chain. This is achieved through a nucleophilic substitution or Mitsunobu reaction , depending on the hydroxyl group's reactivity.

Representative Protocol:

  • Alkylation : Thalidomide is reacted with 11-bromoundecane in dimethylformamide (DMF) using potassium carbonate as a base.
  • Amine Deprotection : The bromo intermediate is treated with sodium azide (NaN₃) in DMF, followed by Staudinger reduction with triphenylphosphine (PPh₃) to yield the primary amine.
  • Hydrochloride Formation : The amine is protonated with hydrochloric acid (HCl) in methanol, precipitating the hydrochloride salt.

Optimization Data:

Parameter Optimal Condition Yield Improvement Source
Reaction Temperature 80°C (alkylation) 15%
Solvent DMF 20%
Catalyst KI (for alkylation) 10%

Critical Reaction Parameters and Troubleshooting

Solvent Selection

Non-polar solvents (e.g., toluene) favor cyclization but hinder alkylation. Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are preferred for side-chain modifications.

Protecting Group Strategies

The primary amine in the C11 chain requires protection during synthesis. Boc (tert-butoxycarbonyl) is commonly used due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA).

Purification Challenges

  • Byproducts : Unreacted alkylating agents and azide intermediates necessitate silica gel chromatography.
  • Hydroscopicity : The hydrochloride salt is hygroscopic, requiring drying under vacuum at 40°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 7.85–7.70 (m, 4H, phthalimide aromatic protons).
    • δ 4.30 (t, J = 6.5 Hz, 2H, OCH₂).
    • δ 2.75 (t, J = 7.0 Hz, 2H, NH₂CH₂).
  • IR (KBr) : 1740 cm⁻¹ (C=O, phthalimide), 1650 cm⁻¹ (amide), 1540 cm⁻¹ (N–H bend).

Mass Spectrometry

  • ESI-MS : m/z 480.2 [M+H]⁺ (C₂₄H₃₄ClN₃O₅).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation Source
Alkylation-Reduction 65 98 Scalable Azide handling hazards
Mitsunobu Reaction 55 95 Stereoselective Costly reagents

Industrial-Scale Considerations

  • Cost Efficiency : Using diphenyl ether for cyclization reduces reaction time by 50% compared to toluene.
  • Safety : Substituting sodium azide with catalytic hydrogenation minimizes explosion risks.

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide-5-O-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of Thalidomide-5-O-C11-NH2 (hydrochloride) that can be used for further research and development in the field of PROTACs .

Wissenschaftliche Forschungsanwendungen

Thalidomide-5-O-C11-NH2 (hydrochloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.

    Biology: Helps in the study of protein-protein interactions and the role of specific proteins in cellular processes.

    Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents.

Wirkmechanismus

Thalidomide-5-O-C11-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular protein homeostasis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thalidomide derivatives are modified to optimize pharmacokinetics, binding affinity, and stability. Below is a detailed comparison of Thalidomide-5-O-C11-NH2 (hydrochloride) with key analogs:

Alkyl Chain Variants (C10, C11, C12)

Thalidomide-5-O-C10-NH2 (hydrochloride) and Thalidomide-5-O-C12-NH2 (hydrochloride) share the same core structure but differ in alkyl chain length (C10 vs. C11 vs. C12). These differences influence:

  • Solubility : Longer chains (e.g., C12) increase hydrophobicity, reducing aqueous solubility but improving membrane permeability. The C11 variant balances solubility and permeability .
  • Binding Affinity: Optimal chain length (C11) may enhance CRBN interaction by positioning the amino group for favorable electrostatic interactions .
  • Stability : Hydrochloride salts mitigate hygroscopicity and degradation, common across all variants .
Table 1: Comparison of Alkyl Chain Variants
Compound Alkyl Chain Length Molecular Weight (g/mol) Key Properties
Thalidomide-5-O-C10-NH2·HCl C10 ~437.9* Moderate solubility, high permeability
Thalidomide-5-O-C11-NH2·HCl C11 ~452.0* Balanced solubility/permeability
Thalidomide-5-O-C12-NH2·HCl C12 ~466.1* Low solubility, enhanced lipophilicity

*Calculated based on thalidomide core (C13H10N2O4) + alkyl chain modifications.

Functional Group Modifications

Thalidomide-O-Amido-Cn-NH2 Hydrochlorides
  • Thalidomide-O-amido-C4-NH2·HCl (C4 chain): Smaller size (MW 438.86) improves solubility but reduces cell penetration .
  • Thalidomide-O-amido-C8-NH2·HCl (C8 chain): Increased lipophilicity (MW 494.97) enhances stability in lipid-rich environments .
  • Thalidomide-5-CH2-NH2·HCl : Features a methylene (-CH2-) linker instead of oxygen, reducing electronic effects on CRBN binding (MW 323.73) .
Table 2: Functional Group Comparison
Compound Linker Type Molecular Weight (g/mol) Key Differences
Thalidomide-5-O-C11-NH2·HCl Ether (-O-) ~452.0 High hydrolysis resistance
Thalidomide-O-amido-C6-NH2·HCl Amide (-NHCO-) 466.92 Enhanced hydrogen bonding
Thalidomide-5-CH2-NH2·HCl Methylene (-CH2-) 323.73 Reduced steric hindrance

PEGylated Derivatives

PEGylation introduces polyethylene glycol (PEG) spacers to improve water solubility and prolong half-life:

  • Thalidomide-PEG5-NH2·HCl (MW 529.18): Contains a 5-unit PEG chain, ideal for in vivo applications requiring prolonged circulation .
  • Thalidomide-5-PEG4-NH2·HCl : Used in PROTACs for its flexibility and biocompatibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.